N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a pyrazolopyrimidine core, making it a potential candidate for various biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Construction of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core is often constructed via cyclization reactions involving hydrazine derivatives and β-ketoesters.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyrimidine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- N-(2,4-dimethylbenzylidene)-1,3-benzodioxol-5-amine
- N-(1,3-benzodioxol-5-yl)-5-(1,1’-biphenyl)-4-ylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of the benzodioxole and pyrazolopyrimidine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N5O2/c1-18-13-9(5-16-18)12(14-6-15-13)17-8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,14,15,17) |
InChI Key |
XZZVCGAAKPXOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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